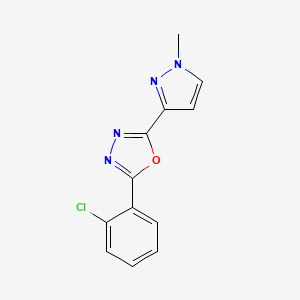![molecular formula C12H13N3O2 B4415719 5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the Racetam family. It was first developed in Russia in 1983 and has been used as a cognitive enhancer to improve memory, focus, and alertness. Phenylpiracetam is a modified version of Piracetam, which is the first Racetam drug.
Wirkmechanismus
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the density of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in many cognitive processes, including memory, attention, and motivation. By increasing the density of dopamine receptors, Phenylpiracetam may enhance the effects of dopamine in the brain, leading to improved cognitive performance.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and learning. It has also been shown to increase the levels of noradrenaline and dopamine in the brain, which are neurotransmitters that are involved in attention and motivation. Additionally, Phenylpiracetam has been shown to increase the blood flow to the brain, which may improve cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenylpiracetam in lab experiments is its cognitive enhancing effects. It can improve memory, learning, and attention, which may be useful in studying cognitive processes. Additionally, Phenylpiracetam has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using Phenylpiracetam in lab experiments is its potential for abuse. It is a stimulant and may be addictive if used in high doses.
Zukünftige Richtungen
There are several future directions for research on Phenylpiracetam. One direction is to study its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential for treating cognitive impairment in psychiatric disorders, such as schizophrenia and depression. Additionally, more research is needed to understand the long-term effects of Phenylpiracetam use and its potential for abuse.
Conclusion:
Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. Its mechanism of action is believed to involve increasing the density of dopamine receptors in the brain. Phenylpiracetam has several biochemical and physiological effects, including increasing the levels of acetylcholine, noradrenaline, and dopamine in the brain. It has potential advantages and limitations for lab experiments, and there are several future directions for research on its use.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. In animal studies, Phenylpiracetam has been shown to increase the density of dopamine receptors in the brain, which is thought to be responsible for its cognitive enhancing effects. In humans, Phenylpiracetam has been shown to improve cognitive performance in healthy individuals as well as those with cognitive impairment.
Eigenschaften
IUPAC Name |
5-(1-phenylethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(9-5-3-2-4-6-9)14-10-7-13-12(17)15-11(10)16/h2-8,14H,1H3,(H2,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKSBZFUSEAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4415648.png)

![2-{5-[(4-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4415659.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4415671.png)
![ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4415677.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415688.png)
![N-(tert-butyl)-2-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4415693.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B4415735.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4415744.png)
![3-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B4415754.png)
